(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carbothioamide
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Overview
Description
(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carbothioamide is a heterocyclic compound that features a chromene core structure with a fluorophenyl imino group and a carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carbothioamide typically involves the condensation of 2-fluoroaniline with a suitable chromene derivative under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity may be explored.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted products where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds also feature nitrogen-containing heterocycles and are known for their wide range of biological activities, including antimicrobial and anticancer properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer, this compound shares some structural similarities but is primarily used in industrial applications.
Bis(2-ethylhexyl) terephthalate: Another industrial compound used as a plasticizer, it has different applications compared to (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carbothioamide.
Uniqueness
What sets this compound apart is its unique combination of a chromene core with a fluorophenyl imino group and a carbothioamide moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carbothioamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that include a fluorinated phenyl group and a carbothioamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H12FN3O. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂FN₃O |
Molecular Weight | 273.27 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. The presence of the fluorine atom may enhance metabolic stability and bioavailability, making it a promising candidate for drug development.
Anticancer Properties
Recent studies have shown that chromene derivatives exhibit significant anticancer activities. For instance, compounds structurally related to this compound have been evaluated for their effects on various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against several bacterial strains. The results indicated that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Enzyme Inhibition
Studies have also explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of certain proteases, which play critical roles in various physiological processes and disease states.
Case Studies
-
Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that similar chromene derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer activity.
Cell Line IC50 (µM) HeLa 5.4 MCF-7 6.8 A549 4.9 -
Antimicrobial Efficacy : In a study assessing the antimicrobial properties, this compound showed effective inhibition zones against various pathogens.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10
Properties
IUPAC Name |
2-(2-fluorophenyl)iminochromene-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-12-6-2-3-7-13(12)19-16-11(15(18)21)9-10-5-1-4-8-14(10)20-16/h1-9H,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDMTVXLVKARSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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